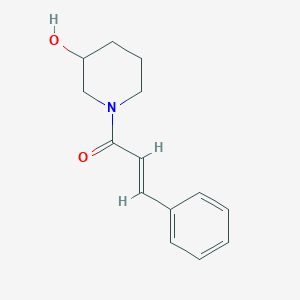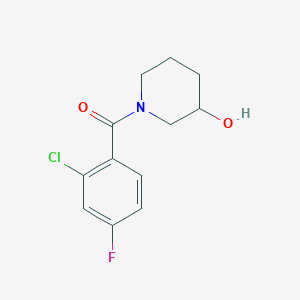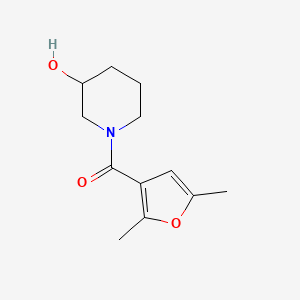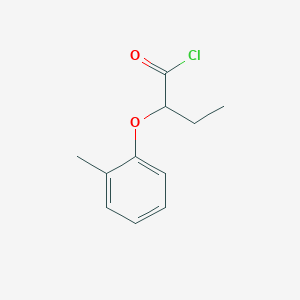
2-(2-Methylphenoxy)butanoyl chloride
説明
2-(2-Methylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylphenoxy)butanoyl chloride is characterized by several types of bonds and functional groups. It contains 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .科学的研究の応用
1. Biological Activity and Receptor Interaction
2-(4-Chloro-phenoxy)propanoic and 2-(4-Chloro-phenoxy)butanoic acids, closely related to 2-(2-Methylphenoxy)butanoyl chloride, are known to block chloride membrane conductance in rat striated muscle through interaction with specific receptors. Modifications in chemical structure, such as the introduction of an aryloxy moiety in the side-chain, significantly influence their biological activity. This activity is heightened by elongating the alkyl chain but is diminished by other chemical modifications due to steric effects or different approaches of the molecules to the receptor (Carbonara et al., 2001).
2. Propargyloxycarbonyl Chloride in Protection of Functional Groups
Propargyloxycarbonyl chloride, a compound related to 2-(2-Methylphenoxy)butanoyl chloride, is used for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This compound allows for orthogonal protection strategies, enabling simultaneous protection of amine and alcohol groups, and selective deprotection when needed (Ramesh et al., 2005).
3. Electroanalytical Studies on Cobalt(II) Ion-Selective Sensors
In the study of cobalt(II) ion-selective sensors, derivatives of 2-(2-Methylphenoxy)butanoyl chloride, such as salen ligands, are used in fabricating poly(vinyl chloride)-based membranes. These membranes are instrumental in determining cobalt(II) ions in various samples, highlighting their potential in analytical chemistry (Bandi et al., 2011).
4. Gas-Phase Electron Diffraction for Molecular Structure Analysis
The molecular structure and conformation of compounds like trans-2-butenoyl chloride and 3-methyl-2-butenoyl chloride, structurally akin to 2-(2-Methylphenoxy)butanoyl chloride, are analyzed using gas-phase electron diffraction. This method provides valuable insights into the molecular geometry and conformation of such compounds (Nordtømme & Hagen, 1985).
5. Synthesis of Hydroxyketones
2-(2-Methylphenoxy)butanoyl chloride is used in the synthesis of various hydroxyketones. This application is essential in creating intermediates for further chemical reactions, demonstrating the compound's utility in organic synthesis (Li-chang, 2008).
6. Aerobic Oxidation in Catalytic Processes
Compounds like 2-(2-Methylphenoxy)butanoyl chloride are used in catalytic processes such as the aerobic oxidation of phenols to quinones. This process highlights the catalytic versatility of such compounds in organic synthesis and industrial applications (Sun et al., 2005).
7. Use in Paper Chromatography
Related compounds are used in paper chromatography for separating and identifying phenolic substances. This application is crucial in analytical chemistry for the identification of complex mixtures (Barton et al., 1952).
特性
IUPAC Name |
2-(2-methylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNWMXIRUZIBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291497 | |
| Record name | 2-(2-Methylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)butanoyl chloride | |
CAS RN |
1160257-50-0 | |
| Record name | 2-(2-Methylphenoxy)butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



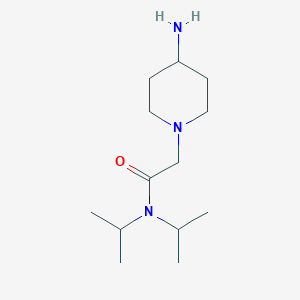
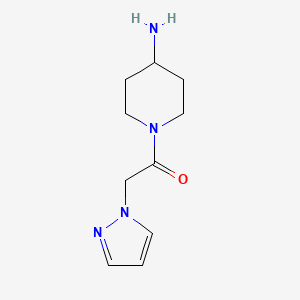
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
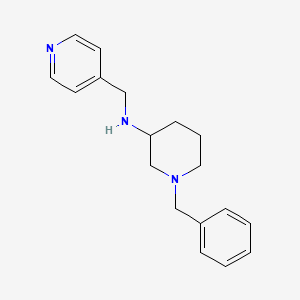
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)
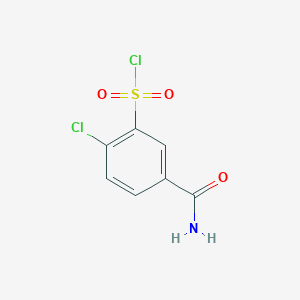
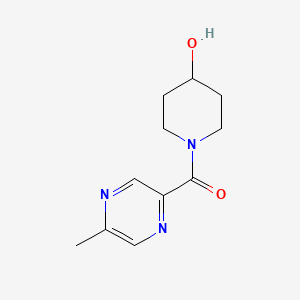
amine](/img/structure/B1462544.png)
![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)
